Benzenedimethanol, ar-(2-propenyloxy)-

Description

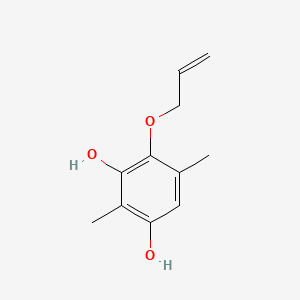

Benzenedimethanol, ar-(2-propenyloxy)-, is a derivative of benzenedimethanol where one hydroxyl group is substituted with a 2-propenyloxy (allyloxy) moiety. This compound combines the aromatic rigidity of the benzene ring with the reactivity of the allyl ether group, making it valuable in polymer chemistry and organic synthesis.

Properties

CAS No. |

28655-63-2 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2,5-dimethyl-4-prop-2-enoxybenzene-1,3-diol |

InChI |

InChI=1S/C11H14O3/c1-4-5-14-11-7(2)6-9(12)8(3)10(11)13/h4,6,12-13H,1,5H2,2-3H3 |

InChI Key |

PBVPXGDABWOZGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1OCC=C)O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenedimethanol, ar-(2-propenyloxy)- typically involves the reaction of benzene derivatives with formaldehyde and allyl alcohol under acidic or basic conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted to the final product through further chemical reactions .

Industrial Production Methods

In industrial settings, the production of Benzenedimethanol, ar-(2-propenyloxy)- is often carried out using large-scale chemical reactors. The process involves the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzenedimethanol, ar-(2-propenyloxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols.

Substitution: The allyloxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, alcohols, aldehydes, and carboxylic acids. These products are often used as intermediates in the synthesis of more complex organic compounds .

Scientific Research Applications

Benzenedimethanol, ar-(2-propenyloxy)- has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

Biology: The compound is used in the study of biochemical pathways and as a reagent in biological assays.

Industry: The compound is used in the production of coatings, adhesives, and other industrial materials.

Mechanism of Action

The mechanism of action of Benzenedimethanol, ar-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Positional Isomers of Benzenedimethanol

1,2-Benzenedimethanol and 1,4-Benzenedimethanol are positional isomers differing in hydroxyl group placement. Key distinctions include:

- Physical Properties :

| Property | 1,2-Benzenedimethanol | 1,4-Benzenedimethanol |

|---|---|---|

| Melting Point (°C) | 59–64 | Not reported |

| Solubility | Water, ethanol, ether | Polar aprotic solvents |

| Retention Time (HPLC) | N/A | 5.51 min |

- Reactivity: 1,2-Benzenedimethanol oxidizes to phthalide via 1,3-dihydroisobenzofuran intermediates . 1,4-Benzenedimethanol forms silyl ethers (e.g., with Et$_3$SiH) for use in Ullman coupling , enhancing its utility in polymer crosslinking .

- Applications: 1,2-Benzenedimethanol: Precursor for pesticides and fragrances . 1,4-Benzenedimethanol: Crosslinking agent in polymers and chemical recycling of PET .

Allyl/Ether-Substituted Derivatives

Benzenemethanol, α-(2-chloroethyl)-α-2-propenyl (CAS 143427-44-5) shares structural similarities with the target compound but differs in substituents:

- Structure : Contains a chloroethyl and propenyl group, introducing steric hindrance and electrophilic reactivity .

3-Phenoxybenzenemethanol (CAS 13826-35-2) features a phenoxy group instead of propenyloxy:

- Electronic Effects: The phenoxy group is electron-withdrawing, reducing the alcohol’s acidity compared to allyloxy’s electron-donating nature .

- Stability: Phenoxy derivatives exhibit higher thermal stability, whereas allyloxy groups may undergo [2,3]-sigmatropic rearrangements or thiol-ene reactions .

Chemical and Functional Comparisons

Reactivity in Polymer Chemistry

- Crosslinking Mechanisms: 1,4-Benzenedimethanol forms covalent bonds via diol crosslinking . ar-(2-propenyloxy)-benzenedimethanol could enable thiol-ene click chemistry or copolymerization with vinyl monomers due to the allyloxy group’s unsaturated bond.

Thermal Stability :

- Allyloxy-substituted compounds may degrade at lower temperatures compared to saturated ethers (e.g., methoxy derivatives) due to double-bond reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.